![molecular formula C15H14N2 B5860930 1-methyl-2-(3-methylphenyl)-1H-benzimidazole](/img/structure/B5860930.png)
1-methyl-2-(3-methylphenyl)-1H-benzimidazole
Overview
Description
1-methyl-2-(3-methylphenyl)-1H-benzimidazole is a chemical compound that belongs to the class of benzimidazole derivatives. It is commonly known as MMB or MMBI and has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various areas of research, including medicinal chemistry, pharmacology, and biochemistry.
Scientific Research Applications
Antimicrobial Properties
1-methyl-2-(3-methylphenyl)-1H-benzimidazole and its derivatives have shown significant antimicrobial properties. For instance, novel structures derived from 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole exhibited potent activity against the gastric pathogen Helicobacter pylori, including strains resistant to other treatments (Carcanague et al., 2002). This includes a low minimal inhibition concentration and narrow spectrum activity specifically targeting Helicobacter spp. without affecting other microorganisms (Kühler et al., 2002).
Corrosion Inhibition
Benzimidazole derivatives, such as this compound, have been utilized as corrosion inhibitors. A study by Yadav et al. (2013) investigated the efficiency of these inhibitors for mild steel in HCl solution, showing that their effectiveness increased with concentration (Yadav et al., 2013).
Antioxidant Properties
Several benzimidazole derivatives demonstrate significant antioxidant properties. Kuş et al. (2004) synthesized various benzimidazole derivatives and found that they showed considerable effects on inhibiting lipid peroxidation in rat liver, suggesting potential antioxidant applications (Kuş et al., 2004). Additionally, Saini et al. (2016) explored the antioxidant activity of 2-methyl benzimidazole, which is structurally similar to this compound, using the DPPH method (Saini et al., 2016).
Anticancer and Anti-HIV Properties
Benzimidazole-based compounds also exhibit potential in cancer and HIV treatment. Paul et al. (2015) synthesized benzimidazole compounds with notable in vitro cytotoxic effects against various cancer cell lines (Paul et al., 2015). Similarly, Chimirri et al. (1998) found that benzimidazole analogs effectively inhibited HIV-1 replication in vitro, demonstrating their potential as anti-HIV agents (Chimirri et al., 1998).
DNA Interaction and Antimicrobial Activity
Benzimidazole derivatives have been found to interact with DNA and exhibit antimicrobial activity. For example, Alpan et al. (2007) studied the effects of 1H-benzimidazole derivatives on mammalian type I DNA topoisomerase activity, indicating potential applications in modifying DNA processes (Alpan et al., 2007). Additionally, Tien et al. (2016) synthesized benzimidazole derivatives containing oxadiazole or triazole heterocycle, which showed antimicrobial activity against bacteria, mold, and yeast (Tien et al., 2016).
properties
IUPAC Name |
1-methyl-2-(3-methylphenyl)benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2/c1-11-6-5-7-12(10-11)15-16-13-8-3-4-9-14(13)17(15)2/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMNZLWHTVXKGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3N2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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